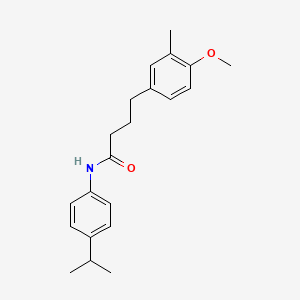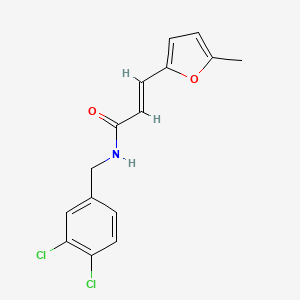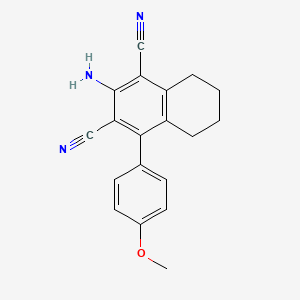
N-(4-isopropylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide, commonly known as LY-2456302, is a selective and potent antagonist of the metabotropic glutamate receptor 5 (mGluR5). It is a promising drug candidate for the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and anxiety disorders.
Mécanisme D'action
LY-2456302 is a selective antagonist of the N-(4-isopropylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The this compound receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. LY-2456302 binds to the allosteric site of the this compound receptor and blocks its activation by glutamate, which leads to a reduction in the excitatory signaling in the brain.
Biochemical and Physiological Effects:
The blockade of the this compound receptor by LY-2456302 has several biochemical and physiological effects. It reduces the release of dopamine in the striatum, which is a key neurotransmitter involved in the regulation of motor function. It also reduces the release of glutamate in the prefrontal cortex, which is a key neurotransmitter involved in the regulation of anxiety and cognitive function. In addition, LY-2456302 has been shown to reduce the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
LY-2456302 has several advantages for lab experiments. It is a highly selective and potent antagonist of the N-(4-isopropylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide receptor, which allows for the precise modulation of the receptor activity. It is also well-tolerated in animal models and has a favorable pharmacokinetic profile. However, LY-2456302 has some limitations for lab experiments. It has a short half-life in vivo, which requires frequent dosing in animal studies. It also has a low solubility in water, which limits its use in some experimental settings.
Orientations Futures
The potential therapeutic applications of LY-2456302 are still being explored, and there are several future directions for research. One direction is to investigate the effects of LY-2456302 on other neurological disorders, such as depression and addiction. Another direction is to develop more potent and selective N-(4-isopropylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide antagonists that can overcome the limitations of LY-2456302. Finally, the development of imaging agents that can visualize the this compound receptor in vivo could provide valuable insights into the role of the receptor in various neurological disorders.
Méthodes De Synthèse
The synthesis of LY-2456302 involves several steps, including the preparation of the starting materials, the formation of the amide bond, and the purification of the final product. The starting materials for the synthesis are 4-isopropylphenylboronic acid and 4-methoxy-3-methylphenylboronic acid, which are reacted with 4-bromo-1-butanol in the presence of a palladium catalyst to form the corresponding alkylated boronic acids. The alkylated boronic acids are then coupled with 4-(tert-butyldimethylsilyloxy)butyric acid in the presence of a coupling agent to form the amide bond. The final product is purified by column chromatography to obtain pure LY-2456302.
Applications De Recherche Scientifique
LY-2456302 has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, LY-2456302 has been shown to improve motor function and reduce the progression of Parkinson's disease in animal models. It has also been shown to reduce anxiety-like behaviors in animal models of anxiety disorders. In addition, LY-2456302 has been shown to have antipsychotic effects in animal models of schizophrenia.
Propriétés
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-(4-propan-2-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-15(2)18-9-11-19(12-10-18)22-21(23)7-5-6-17-8-13-20(24-4)16(3)14-17/h8-15H,5-7H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQASZMIHLMHFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NC2=CC=C(C=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5721779.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)ethanimidamide](/img/structure/B5721787.png)


![N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5721811.png)
![8-{[2-(diethylamino)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5721824.png)
![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721833.png)
![4-[(4-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5721844.png)
![4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate](/img/structure/B5721852.png)
![3-cyclopropyl-N'-[1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5721853.png)


![4-ethyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5721885.png)
